Methyl 2-amino-3-bromo-6-methoxybenzoate

Description

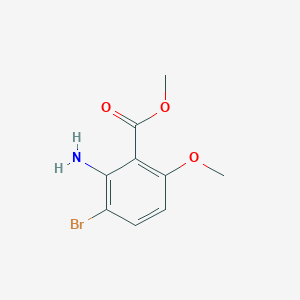

Methyl 2-amino-3-bromo-6-methoxybenzoate is a substituted benzoate ester featuring a methyl ester group and a benzene ring with three distinct substituents: an amino (-NH₂) group at the 2-position, a bromine atom at the 3-position, and a methoxy (-OCH₃) group at the 6-position. This compound is part of a broader class of halogenated aromatic esters, which are pivotal intermediates in pharmaceutical and agrochemical synthesis. The strategic placement of functional groups on the aromatic ring enables diverse reactivity, such as nucleophilic substitution at the bromine site or derivatization of the amino group for further chemical modifications .

Properties

Molecular Formula |

C9H10BrNO3 |

|---|---|

Molecular Weight |

260.08 g/mol |

IUPAC Name |

methyl 2-amino-3-bromo-6-methoxybenzoate |

InChI |

InChI=1S/C9H10BrNO3/c1-13-6-4-3-5(10)8(11)7(6)9(12)14-2/h3-4H,11H2,1-2H3 |

InChI Key |

XFUWJFGCBWXXLZ-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C(=C(C=C1)Br)N)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-amino-3-bromo-6-methoxybenzoate typically involves the bromination of methyl 2-amino-6-methoxybenzoate. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as acetic acid or chloroform. The reaction conditions usually involve maintaining the temperature at around 0-5°C to control the reaction rate and prevent over-bromination .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-3-bromo-6-methoxybenzoate can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The amino group can be oxidized to form nitro or nitroso derivatives.

Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrogen derivative.

Common Reagents and Conditions

Substitution: Reagents such as sodium methoxide or potassium thiolate in polar solvents like methanol or ethanol.

Oxidation: Reagents like potassium permanganate or hydrogen peroxide in acidic or basic conditions.

Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation using palladium on carbon.

Major Products Formed

Substitution: Formation of methyl 2-amino-3-alkoxy-6-methoxybenzoate.

Oxidation: Formation of methyl 2-nitro-3-bromo-6-methoxybenzoate.

Reduction: Formation of methyl 2-amino-6-methoxybenzoate.

Scientific Research Applications

Methyl 2-amino-3-bromo-6-methoxybenzoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.

Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds with anti-inflammatory or anticancer properties.

Industry: Utilized in the development of advanced materials such as polymers and coatings.

Mechanism of Action

The mechanism of action of Methyl 2-amino-3-bromo-6-methoxybenzoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The methoxy group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares Methyl 2-amino-3-bromo-6-methoxybenzoate with structurally related compounds, emphasizing differences in substituent positions, ester groups, and applications:

Key Findings:

In Methyl 6-amino-3-bromo-2-methoxybenzoate (CAS 681247-48-3), the methoxy group at the 2-position may sterically hinder reactions at the bromine site, reducing utility in Suzuki-Miyaura couplings .

Ester Group Impact: Replacing the methyl ester with an ethyl group (e.g., Ethyl 2-amino-3-bromo-6-methoxybenzoate) increases molecular weight and lipophilicity, which could enhance membrane permeability but reduce aqueous solubility. However, this compound’s discontinued status suggests synthetic or commercial challenges .

Applications: this compound’s bromine atom serves as a handle for palladium-catalyzed cross-coupling reactions, making it valuable for constructing biaryl systems in drug candidates . The discontinued ethyl analog highlights the importance of ester group selection in optimizing pharmacokinetic properties during lead compound development .

Biological Activity

Methyl 2-amino-3-bromo-6-methoxybenzoate is an organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound possesses a unique structure characterized by the presence of an amino group, a bromine atom, and a methoxy group. The molecular formula is with a molecular weight of approximately 273.1 g/mol.

Key Functional Groups

- Amino Group (-NH2) : Capable of forming hydrogen bonds, enhancing solubility and reactivity.

- Bromine Atom (-Br) : Engages in halogen bonding, influencing interactions with biological targets.

- Methoxy Group (-OCH3) : Modifies the compound's hydrophobicity and affects its interaction with lipid membranes.

The biological activity of this compound is primarily attributed to its interactions with various molecular targets:

- Enzyme Inhibition : The compound can inhibit specific enzymes by binding to their active sites, altering their function.

- Receptor Modulation : It may interact with receptors, modifying signal transduction pathways that can lead to therapeutic effects.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. A study demonstrated its effectiveness against Gram-positive bacteria, showing inhibition zones comparable to standard antibiotics.

| Organism | Inhibition Zone (mm) | Standard Antibiotic | Inhibition Zone (mm) |

|---|---|---|---|

| Staphylococcus aureus | 15 | Penicillin | 18 |

| Escherichia coli | 12 | Ampicillin | 14 |

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies revealed that it induces apoptosis in cancer cell lines such as HeLa and MCF-7. The mechanism involves the activation of caspases and the modulation of Bcl-2 family proteins.

Case Study : A recent study evaluated the cytotoxic effects of this compound on MCF-7 cells. Results indicated a dose-dependent increase in apoptosis, with an IC50 value of approximately 25 µM.

Comparative Analysis with Similar Compounds

To understand the unique biological profile of this compound, it is essential to compare it with structurally similar compounds:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| Methyl 2-amino-3-methoxybenzoate | Lacks bromine; methoxy at different position | Moderate antimicrobial activity |

| Methyl 2-amino-5-bromobenzoate | Bromine at 5-position; different reactivity | Enhanced anticancer properties |

| Methyl 3-amino-4-bromobenzoate | Different positioning of functional groups | Limited efficacy against certain pathogens |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.